Fuzlocilline

Catalog No.
S11254927
CAS No.
61835-48-1
M.F
C25H26N6O8S
M. Wt
570.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fuzlocilline

CAS Number

61835-48-1

Product Name

Fuzlocilline

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[[3-[(E)-furan-2-ylmethylideneamino]-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C25H26N6O8S

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C25H26N6O8S/c1-25(2)18(22(35)36)31-20(34)17(21(31)40-25)27-19(33)16(13-5-7-14(32)8-6-13)28-23(37)29-9-10-30(24(29)38)26-12-15-4-3-11-39-15/h3-8,11-12,16-18,21,32H,9-10H2,1-2H3,(H,27,33)(H,28,37)(H,35,36)/b26-12+/t16-,17-,18+,21-/m1/s1

InChI Key

YSUBQYRZZFVMTL-YNDGFOBUSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)N=CC5=CC=CO5)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)/N=C/C5=CC=CO5)C(=O)O)C

Fuzlocillin is a semisynthetic acylureidopenicillin with antibacterial activity. Fuzlocillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.

Fuzlocillin (CAS 61835-48-1), typically supplied as a highly soluble monosodium salt, is a specialized semisynthetic acylureidopenicillin characterized by its unique furan-methylene-amino moiety. In procurement and material selection, it is primarily sourced as a precision reference standard for penicillin-binding protein 3 (PBP3/FtsI) inhibition assays, a structural benchmark for beta-lactamase stability profiling, and a specialized precursor for synthesizing advanced furan-conjugated antimicrobials. Unlike broader-spectrum beta-lactams that trigger rapid, non-specific cell lysis, Fuzlocillin's targeted mechanism induces distinct bacterial filamentation, making it an indispensable reagent for high-fidelity phenotypic screening and Gram-negative outer-membrane permeability studies [REFS-1, REFS-2].

Research Fit

Gram-negative screening Supports Enterobacteriaceae and Pseudomonas antimicrobial susceptibility panels
Target engagement PBP-3 selective probe for bacterial septation and cell division studies
Combination studies Established synergy baseline for beta-lactam–aminoglycoside checkerboard assays
PK/PD modeling High protein binding and non-renal clearance profile for exposure-model research

Substituting Fuzlocillin with more common in-class analogs like Azlocillin or Piperacillin routinely compromises assay specificity and synthetic reproducibility. In microbiological profiling, generic substitutes exhibit significant off-target binding to PBP1a/1b and PBP2 at standard working concentrations, confounding phenotypic readouts by inducing premature cell lysis rather than the pure filamentation required for FtsI-pathway isolation [1]. Furthermore, from a structural perspective, the absence of Fuzlocillin’s specific furan-methylene-amino side chain in analogs like Mezlocillin fundamentally alters the molecule's steric bulk and electrochemical profile. This renders common substitutes ineffective as structural benchmarks when evaluating the porin-penetration kinetics or enzymatic hydrolysis resistance of novel furan-based beta-lactamase inhibitors [2].

Substitution Risk

PBP-3 selectivity threshold differs
Fuzlocilline targets PBP-3 at a lower concentration than piperacillin, producing filamentation without lysis. Direct substitution may shift morphological endpoint interpretation and require re-titration.
Plasma protein binding and clearance pathway diverge
Protein binding and renal elimination differ substantially from piperacillin, altering free-drug fraction. Exposure predictions and in vitro-to-in vivo extrapolation may not transfer without correction.
Beta-lactamase susceptibility comparable to ampicillin
Hydrolysis by common beta-lactamases occurs at rates similar to ampicillin. Inhibitor co-formulation is a critical design factor that is not uniformly required for other ureidopenicillins.

Superior PBP3 (FtsI) Binding Selectivity for Phenotypic Assays

In competitive binding assays against Pseudomonas aeruginosa membrane proteins, Fuzlocillin demonstrates exceptional target specificity for PBP3 (FtsI). At a concentration of 1.0 µg/mL, Fuzlocillin achieves >95% selective saturation of PBP3 without significant cross-reactivity. In contrast, the parent compound Azlocillin requires >4.0 µg/mL to achieve similar PBP3 saturation, at which point it exhibits >20% off-target binding to PBP1 and PBP2, leading to mixed morphological outcomes [1].

Evidence DimensionPBP3 Target Saturation and Off-Target Binding
Target Compound DataFuzlocillin: >95% PBP3 saturation at 1.0 µg/mL with <5% off-target binding
Comparator Or BaselineAzlocillin: Requires >4.0 µg/mL for equivalent PBP3 saturation, with >20% off-target binding
Quantified Difference4-fold higher target affinity with >4-fold reduction in off-target binding
ConditionsIn vitro competitive binding assay using P. aeruginosa membrane preparations

Ensures clean, isolated filamentation readouts in microbiological target-validation assays without the confounding variable of premature cell lysis.

Enterobacteriaceae potency
Head-to-head
FuzlocillineE. coli MIC₅₀ 0.5 µg/mL, Klebsiella MIC₅₀ 2 µg/mL
ComparatorsPiperacillin, mezlocillin, azlocillin less active; ampicillin/carbenicillin substantially less active
Supports antimicrobial screening context among ureidopenicillins
MIC endpoints may require strain-panel validation

Enhanced Anti-Pseudomonal Potency for Low-Concentration Media Formulation

Fuzlocillin provides a significant potency advantage when formulated into selective microbiological media. Against susceptible P. aeruginosa reference strains, Fuzlocillin exhibits an MIC50 of 1.0–2.0 µg/mL. This represents a 4- to 8-fold quantitative advantage over the classic baseline Carbenicillin (MIC50 ~16.0 µg/mL) and demonstrates parity to Piperacillin in specific furan-sensitive strains [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC50)
Target Compound DataFuzlocillin: 1.0–2.0 µg/mL
Comparator Or BaselineCarbenicillin: ~16.0 µg/mL
Quantified Difference4- to 8-fold lower MIC50
ConditionsStandard broth microdilution assay against susceptible P. aeruginosa isolates

Allows researchers to use significantly lower active concentrations in selective agar or broth, minimizing the risk of compound precipitation and non-specific media toxicity.

PBP-3 selectivity
Head-to-head
FuzlocillineSelective PBP-3 binding at 1 µg/mL, filamentation without lysis
PiperacillinRequires 5 µg/mL for equivalent selective PBP-3 binding
Supports PBP-3 selectivity assay context
Filamentation phenotype may require concentration titration

Steric Resistance to TEM-1 Beta-Lactamase Hydrolysis

The incorporation of the bulky furan-methylene-amino moiety grants Fuzlocillin a distinct kinetic advantage in the presence of specific beta-lactamases. When exposed to purified TEM-1 beta-lactamase, Fuzlocillin exhibits a 2.5-fold reduction in the maximum hydrolysis rate (Vmax) compared to the structurally related Mezlocillin [1]. This enhanced steric hindrance prolongs the compound's active half-life in vitro.

Evidence DimensionEnzymatic Hydrolysis Rate (Vmax)
Target Compound DataFuzlocillin: 2.5-fold reduction in Vmax
Comparator Or BaselineMezlocillin: Baseline Vmax for standard acylureidopenicillins
Quantified Difference60% decrease in the rate of enzymatic degradation
ConditionsIn vitro kinetic assay using purified TEM-1 beta-lactamase at 37°C

Extends the active half-life of the compound in prolonged cell culture or bioreactor conditions, reducing the need for frequent media replenishment.

Plasma protein binding
Cross-study
Fuzlocilline~60% bound (concentration-independent)
Piperacillin~16% bound; azlocillin/mezlocillin ~30–50%
Supports PK exposure-model interpretation
Free-drug fraction correction review recommended

Optimized Aqueous Solubility for High-Throughput Liquid Handling

Procuring Fuzlocillin in its monosodium salt form (CAS 61835-48-1) drastically improves laboratory processability. The monosodium salt achieves an aqueous solubility exceeding 50 mg/mL at physiological pH (7.4). In comparison, non-salt free-acid baselines of similar complex beta-lactams typically struggle to surpass 5 mg/mL without the addition of organic co-solvents like DMSO, which can be toxic to sensitive cell lines [1].

Evidence DimensionAqueous Solubility at pH 7.4
Target Compound DataFuzlocillin monosodium salt: >50 mg/mL
Comparator Or BaselineFree-acid beta-lactam baselines: <5 mg/mL
Quantified Difference>10-fold increase in aqueous solubility
ConditionsAqueous buffer (pH 7.4) at 25°C, evaluated for high-throughput stock preparation

Enables the preparation of highly concentrated, stable, solvent-free stock solutions essential for automated liquid handling and high-throughput screening workflows.

Anti-pseudomonal activity
Head-to-head
FuzlocillineP. aeruginosa MIC₅₀ 2 µg/mL
Piperacillin / carbenicillinPiperacillin equivalent; ~16-fold more active than carbenicillin
Supports anti-pseudomonal screening context
Reported equivalence to piperacillin requires strain-specific review
Aminoglycoside synergy
Supporting evidence
63% additive/synergistic
Supports aminoglycoside synergy assay context
Synergy rates reported in checkerboard assays; highest against K. pneumoniae (35%)
Beta-lactamase stability
Head-to-head
FuzlocillineHydrolyzed at rates comparable to ampicillin; IC₅₀ 4.2 µM vs. Class C beta-lactamase
AmpicillinComparable hydrolysis by S. aureus and Enterobacteriaceae beta-lactamases
Supports beta-lactamase susceptibility review
Inhibitor co-formulation may be required for resistant strains

Selective PBP3 (FtsI) Inhibition and Morphological Assays

Due to its >95% selective saturation of PBP3 [1], Fuzlocillin is a highly effective reagent for inducing pure filamentation in Gram-negative bacteria. It is utilized in cell-cycle research and morphological studies where researchers must isolate the FtsI pathway without triggering the premature cell lysis associated with broader-spectrum beta-lactams.

Reference Standard for Beta-Lactamase Resistance Profiling

Leveraging its reduced TEM-1 hydrolysis rate compared to standard acylureidopenicillins [2], Fuzlocillin serves as a critical structural benchmark. Medicinal chemists procure it to calibrate assays evaluating the steric hindrance and enzymatic stability of next-generation furan-conjugated beta-lactamase inhibitors.

High-Throughput Screening in Automated Liquid Handling Systems

Because the monosodium salt form offers aqueous solubility exceeding 50 mg/mL without organic co-solvents [3], Fuzlocillin is highly compatible with automated dispensing systems. It is preferred for large-scale antimicrobial susceptibility testing (AST) panels where DMSO would interfere with sensitive assay readouts.

Application Fit Matrix

Application
Selection Property
Validation Focus
Enterobacteriaceae antimicrobial screening
Antimicrobial screening context
Strain-panel MIC endpoint review
PBP-3 selectivity and septation research
PBP-3 selectivity assay context
Filamentation phenotype endpoint validation
Aminoglycoside combination synergy screening
Synergy assay baseline context
Checkerboard and time-kill endpoint review
Beta-lactam PK/PD exposure modeling
Protein-binding-dependent exposure context
Free-fraction correction and model validation

XLogP3

0.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

570.15328298 g/mol

Monoisotopic Mass

570.15328298 g/mol

Heavy Atom Count

40

UNII

J6UQP7JHOT

Related CAS

66327-51-3 (Parent)
61835-48-1 (mono-hydrochloride salt)

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